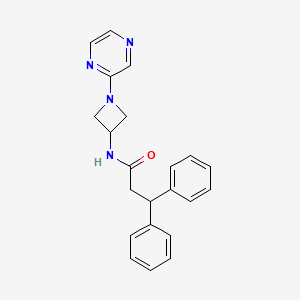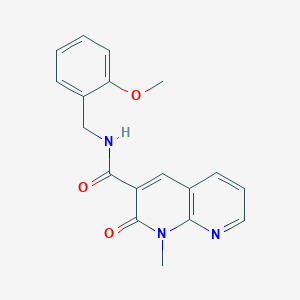![molecular formula C22H19ClN2O B2604048 2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole CAS No. 537017-89-3](/img/structure/B2604048.png)
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole” is a chemical substance with the molecular formula C22H19ClN2O and a molecular weight of 362.86 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core, which is a bicyclic compound made up of fused benzene and imidazole rings . It also contains a chlorophenoxy group and a methylbenzyl group attached to the benzimidazole core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 362.86 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Agricultural Applications
Sustained Release for Agricultural Use : Solid lipid nanoparticles and polymeric nanocapsules containing fungicides, including those related to benzimidazole derivatives, have been developed for agricultural applications. These systems offer advantages like modified release profiles, reduced environmental toxicity, and increased effectiveness in plant disease management. The study by Campos et al. (2015) on carbendazim and tebuconazole, compounds structurally similar to benzimidazole derivatives, demonstrates these benefits, indicating potential applications for related benzimidazole compounds in agriculture (Campos et al., 2015).
Biochemical Research
Antiviral Activity : Benzimidazole derivatives have been investigated for their antiviral properties, with specific compounds showing promising activity against enteroviruses. The study on TBZE-029, a thiazolobenzimidazole derivative, identifies its mechanism of action and potential targets for antiviral intervention (De Palma et al., 2008).
Antimicrobial and Antioxidant Properties
Antimicrobial and Antioxidant Evaluation : 2-Arylbenzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown potential in fighting microbial infections and protecting against oxidative stress, indicating their utility in developing new therapeutic agents (Zhou et al., 2013).
Materials Science
Ferroelectric and Antiferroelectric Properties : Benzimidazoles have demonstrated above-room-temperature ferroelectricity and antiferroelectricity, offering a new avenue for creating lead- and rare-metal-free ferroelectric devices. The unique properties of benzimidazole derivatives, such as 2-methylbenzimidazole, make them attractive for applications in electronic devices and domain engineering (Horiuchi et al., 2012).
Anticancer Research
Cytotoxicity and Antibacterial Studies : Novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes have shown significant antibacterial activity and cytotoxicity against cancer cell lines. These findings suggest the potential use of benzimidazole derivatives in developing anticancer and antimicrobial agents (Patil et al., 2011).
Mechanism of Action
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16-5-4-6-17(13-16)14-25-21-8-3-2-7-20(21)24-22(25)15-26-19-11-9-18(23)10-12-19/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWUXSQAANWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B2603966.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2603968.png)
![1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2603969.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2603970.png)
![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid](/img/structure/B2603973.png)
![3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2603975.png)
![ethyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603976.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603978.png)

![3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2603980.png)

![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2603988.png)